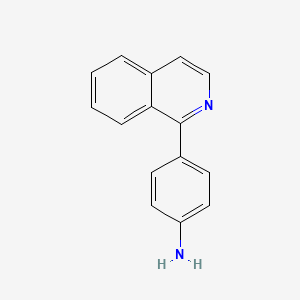

1-(4-Aminophenyl)isoquinoline

Overview

Description

Synthesis Analysis

The synthesis of 1-(4-Aminophenyl)isoquinoline involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .Molecular Structure Analysis

The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis

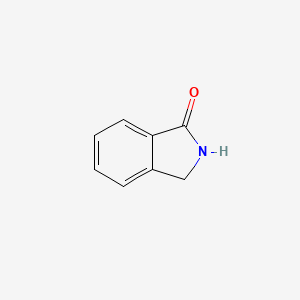

A facile and transition-metal-free method for the synthesis of 4-amino isoquinolin-1 (2H)-ones has been developed . Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2H)-ones in moderate to excellent yields .Physical And Chemical Properties Analysis

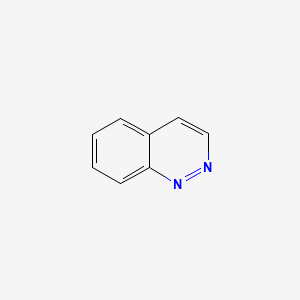

Isoquinoline, a similar compound, is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base .Scientific Research Applications

Antitumor Properties : Isoquinoline derivatives, including 1-(4-Aminophenyl)isoquinoline, have been studied for their potential as antitumor agents. For instance, 1-(2-aminophenyl)isoquinolines, closely related to 1-(4-Aminophenyl)isoquinoline, have been used to synthesize cis-platinum(II) complexes that showed potent cytotoxicity against murine leukemia cells, indicating their potential in cancer treatment (von Nussbaum et al., 1999).

Phosphodiesterase Inhibition : Studies have been conducted on 1-(4-Aminophenyl)isoquinoline derivatives for their potential as inhibitors of phosphodiesterases, which are enzymes involved in cellular signal transduction. These compounds have shown inhibitory action on phosphodiesterase preparations from bovine heart and rat cerebral cortex (Walker et al., 1983).

CNS Antitumor Agents : Certain derivatives of 3-amino-4-(p-aminophenyl)isoquinoline, which share structural similarities with 1-(4-Aminophenyl)isoquinoline, have been synthesized as potential central nervous system (CNS) antitumor agents. However, these compounds did not show significant activity in a murine tumor system, suggesting a need for further modification and study (Filer et al., 1977).

Local Anesthetic Activity : Isoquinoline alkaloids, including variants of 1-(4-Aminophenyl)isoquinoline, have been explored for their potential as local anesthetics. Recent research indicates that these compounds exhibit high local anesthetic activity, with some derivatives being more active than lidocaine (Azamatov et al., 2023).

Phosphodiesterase Inhibition in Brain : Further studies on 1-(4-Aminophenyl)isoquinoline derivatives have demonstrated their effectiveness in inhibiting calcium-independent and calcium-dependent phosphodiesterases purified from rat cerebral cortex. This suggests their potential applications in neurological disorders or as tools in neuropharmacology (Davis & Walker, 1984).

Safety and Hazards

properties

IUPAC Name |

4-isoquinolin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAHMYLDDYBINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207722 | |

| Record name | 1-(4-Aminophenyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)isoquinoline | |

CAS RN |

58992-84-0 | |

| Record name | 1-(4-Aminophenyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058992840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Aminophenyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester](/img/structure/B1195914.png)